

A Comprehensive Technical Guide to the Synthesis of 2,5-Dimethyl-4-nitrosophenol

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Compound of Interest

Compound Name: 2,5-Dimethyl-4-nitrosophenol

CAS No.: 2593-53-5

Cat. No.: B1630887

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Abstract

This technical guide provides an in-depth exploration of the synthesis of **2,5-Dimethyl-4-nitrosophenol** from its precursor, 2,5-dimethylphenol. Designed for researchers, chemists, and professionals in drug development, this document elucidates the underlying chemical principles, a detailed experimental protocol, characterization techniques, and critical safety considerations. The synthesis, a classic example of electrophilic aromatic substitution, is detailed with a focus on mechanistic understanding to empower researchers to optimize and adapt the procedure. The narrative emphasizes the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

2,5-Dimethyl-4-nitrosophenol is a valuable intermediate in organic synthesis, serving as a building block for various more complex molecules, including potential pharmaceutical agents and dyes. Its structure, featuring a reactive nitroso group and a phenolic hydroxyl moiety, allows for a range of subsequent chemical transformations.

The synthesis from 2,5-dimethylphenol is an archetypal electrophilic aromatic substitution reaction, specifically a C-nitrosation. This process involves the introduction of a nitroso (-N=O) group onto the aromatic ring. The reaction's efficiency and selectivity are governed by the electronic effects of the substituents on the phenol ring and precise control of reaction conditions. This guide provides a comprehensive framework for executing this synthesis with high fidelity and understanding.

The Mechanistic Foundation: Electrophilic Aromatic Nitrosation

The conversion of 2,5-dimethylphenol to **2,5-Dimethyl-4-nitrosophenol** is achieved through an electrophilic aromatic substitution pathway. The reaction's success hinges on the generation of a suitable electrophile and the inherent reactivity of the phenol substrate.

Generation of the Electrophile: The Nitrosonium Ion (NO⁺)

The key electrophile in this reaction is the nitrosonium ion (NO⁺). It is generated in situ from the protonation of nitrous acid (HNO₂). Nitrous acid itself is unstable and is therefore prepared within the reaction mixture by the acidification of a nitrite salt, typically sodium nitrite (NaNO₂), with a strong mineral acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

Step 1: Formation of Nitrous Acid $\text{NaNO}_2(\text{aq}) + \text{HCl}(\text{aq}) \rightarrow \text{HNO}_2(\text{aq}) + \text{NaCl}(\text{aq})$

Step 2: Protonation and Formation of the Nitrosonium Ion $\text{HNO}_2 + \text{H}^+ \rightleftharpoons \text{H}_2\text{O}^+-\text{N}=\text{O} \rightleftharpoons \text{H}_2\text{O} + \text{NO}^+$

This equilibrium lies to the right in a strongly acidic medium, providing the necessary concentration of the nitrosonium ion to drive the reaction.

The Role of the Substrate: Activating and Directing Effects

The aromatic ring of 2,5-dimethylphenol is highly activated towards electrophilic attack. This is due to the powerful electron-donating effects of the hydroxyl (-OH) group and the two methyl (-CH₃) groups.

- Hydroxyl Group (-OH): As a strong activating group, the hydroxyl group donates electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion) formed during the attack. It is a potent ortho, para-director.
- Methyl Groups (-CH₃): These groups are weakly activating and also ortho, para-directing, donating electron density through an inductive effect and hyperconjugation.

Regioselectivity: The Attack on the Aromatic Ring

The combined directing effects of the hydroxyl and methyl groups determine the position of nitrosation. The hydroxyl group at position 1 directs the incoming electrophile to positions 2, 4, and 6. However, positions 2 and 6 are already occupied by methyl groups. The methyl groups at positions 2 and 5 further activate the ring. The position para to the powerful hydroxyl group (position 4) is the most electronically enriched and sterically accessible site for the electrophile. The attack proceeds as follows:

- Electrophilic Attack: The π -electron system of the activated 2,5-dimethylphenol attacks the nitrosonium ion (NO⁺). This is the rate-determining step as it temporarily disrupts the ring's aromaticity.^[1]
- Arenium Ion Formation: A resonance-stabilized carbocation intermediate, known as the arenium ion or sigma complex, is formed. The positive charge is delocalized across the ring, with significant contributions from structures where the charge is on the carbons bearing the activating groups.^{[2][3]}
- Deprotonation: A weak base in the mixture (e.g., H₂O or Cl⁻) abstracts a proton from the carbon atom bonded to the new nitroso group. This final, fast step restores aromaticity and yields the final product, **2,5-Dimethyl-4-nitrosophenol**.^[1]

The overall mechanism is depicted below.



Figure 1: Reaction Mechanism of Nitrosation

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Caption: Figure 1: Reaction Mechanism of Nitrosation

Detailed Experimental Protocol

This section provides a robust, step-by-step procedure for the synthesis. Adherence to these steps, particularly temperature control, is critical for achieving a high yield and purity.

Materials and Reagents

Reagent	Formula	Molar Mass (g/mol)	Concentration	Amount	Moles (mmol)
2,5-Dimethylphenol	C ₈ H ₁₀ O	122.16	>98%	6.11 g	50.0
Sodium Nitrite	NaNO ₂	69.00	>97%	3.80 g	55.0
Hydrochloric Acid	HCl	36.46	6 M (aq)	~9.2 mL	55.2
Ethanol	C ₂ H ₅ OH	46.07	95%	50 mL	-
Deionized Water	H ₂ O	18.02	-	150 mL	-

Equipment

- 250 mL three-neck round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer (-10 to 100 °C)
- Ice-water bath
- Büchner funnel and filter flask assembly
- Filter paper
- Beakers and graduated cylinders

Synthesis Workflow

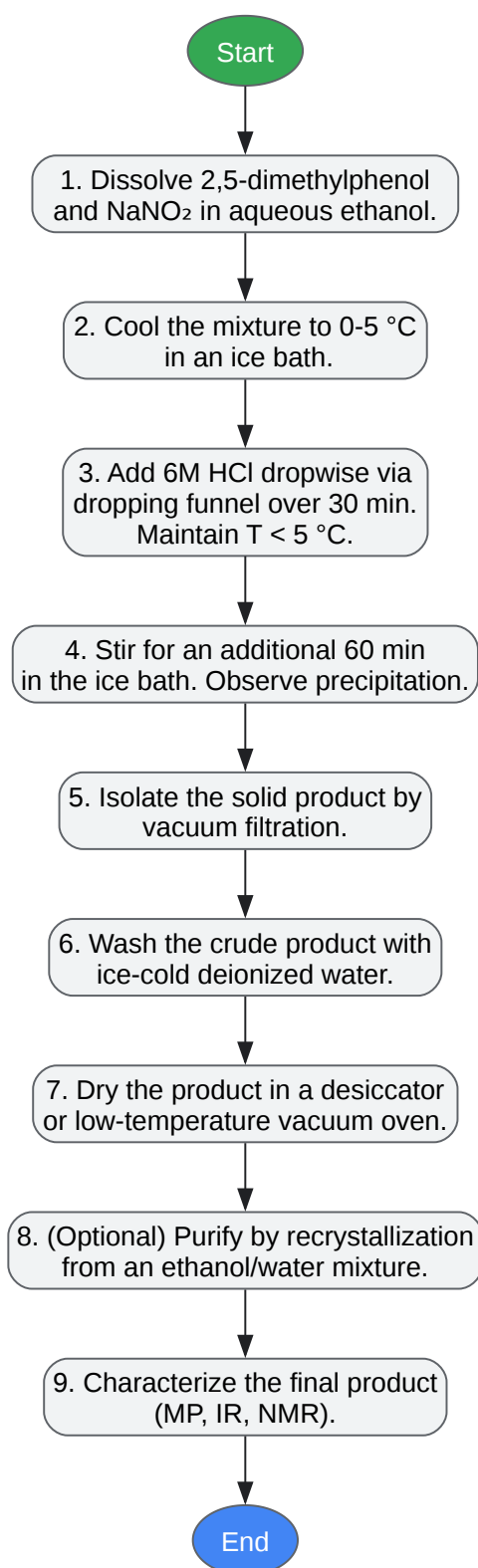


Figure 2: Step-by-Step Experimental Workflow

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Caption: Figure 2: Step-by-Step Experimental Workflow

Step-by-Step Procedure

- **Preparation of Solution:** In the 250 mL round-bottom flask, combine 6.11 g (50.0 mmol) of 2,5-dimethylphenol with 50 mL of 95% ethanol. Stir until the phenol has completely dissolved. Add 50 mL of deionized water, followed by 3.80 g (55.0 mmol) of sodium nitrite. Stir the resulting mixture until the sodium nitrite dissolves.
- **Temperature Control:** Place the flask in a large ice-water bath on top of the magnetic stirrer. Insert a thermometer and begin vigorous stirring. Allow the mixture to cool to a stable internal temperature between 0 and 5 °C. This is crucial as nitrous acid is unstable at higher temperatures and unwanted side reactions can occur.^{[4][5]}
- **Acid Addition:** Charge the dropping funnel with approximately 9.2 mL of 6 M hydrochloric acid. Add the acid dropwise to the cold, stirring reaction mixture over a period of 30-40 minutes. The rate of addition must be carefully controlled to maintain the internal temperature below 5 °C. A color change to deep green or brown is typically observed as the product begins to form.
- **Reaction Completion:** After the acid addition is complete, continue to stir the mixture in the ice bath for an additional 60 minutes to ensure the reaction proceeds to completion. A thick precipitate of the product should form.
- **Product Isolation:** Isolate the solid product by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filter cake with three portions of 25 mL of ice-cold deionized water. This step is essential to remove any unreacted starting materials and inorganic salts, such as sodium chloride.
- **Drying:** Carefully transfer the solid product to a watch glass and dry it to a constant weight. Drying can be accomplished in a vacuum desiccator over a suitable desiccant or in a vacuum oven at a low temperature (e.g., 40 °C).

Purification (Optional)

For applications requiring high purity, the crude product can be recrystallized. A suitable solvent system is a mixture of ethanol and water.

- Dissolve the crude product in a minimum amount of hot ethanol.
- Slowly add hot water until the solution becomes faintly turbid.
- Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
- Allow the solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
- Collect the purified crystals by vacuum filtration and dry as described previously.

Product Characterization

Confirming the identity and purity of the synthesized **2,5-Dimethyl-4-nitrosophenol** is a critical final step.

Property	Expected Value
Appearance	Greenish-brown or yellow-brown crystalline solid
Molecular Formula	C ₈ H ₉ NO ₂
Molecular Weight	167.16 g/mol
Melting Point	134-136 °C[6]

Spectroscopic Analysis

- UV-Visible Spectroscopy: In a suitable solvent, 4-nitrosophenols typically exhibit characteristic absorption maxima. The exact wavelength can be sensitive to the solvent and pH.[7][8]
- Infrared (IR) Spectroscopy (KBr Pellet, cm⁻¹):
 - ~3300-3100 (broad, O-H stretch)
 - ~3050-3000 (C-H aromatic stretch)
 - ~2980-2920 (C-H aliphatic stretch)

- ~1620 (N=O stretch, often weak or coupled)
- ~1500, 1470 (C=C aromatic ring stretch)
- ¹H NMR Spectroscopy (DMSO-d₆, δ ppm):
 - ~11.0-12.0 (singlet, 1H, phenolic -OH)
 - ~7.5 (singlet, 1H, aromatic H at C6)
 - ~6.5 (singlet, 1H, aromatic H at C3)
 - ~2.4 (singlet, 3H, methyl at C2)
 - ~2.1 (singlet, 3H, methyl at C5)
- ¹³C NMR Spectroscopy (DMSO-d₆, δ ppm):
 - ~160 (C-OH)
 - ~155 (C-NO)
 - ~130-140 (quaternary aromatic carbons)
 - ~120-125 (aromatic CH carbons)
 - ~15-20 (methyl carbons)

Safety, Handling, and Waste Management

A thorough risk assessment must be conducted before beginning this procedure.

Reagent Hazards

Reagent	Hazard Class	Key Precautions
2,5-Dimethylphenol	Toxic, Corrosive	Avoid skin/eye contact and inhalation. Harmful if swallowed.
Sodium Nitrite	Oxidizer, Acute Toxic	Keep away from combustible materials.[9] Toxic if swallowed.[10][11] Can cause methemoglobinemia.
Hydrochloric Acid (6M)	Corrosive	Causes severe skin burns and eye damage. Use in a fume hood.

Personal Protective Equipment (PPE)

- Chemical splash goggles or a face shield.
- Chemically resistant gloves (e.g., nitrile).
- A flame-resistant lab coat.

Waste Disposal

- All aqueous filtrates should be neutralized before disposal. Check local regulations for the disposal of organic waste.
- Solid waste containing the product should be disposed of in a designated solid chemical waste container.

Conclusion

This guide has detailed a reliable and well-understood method for the synthesis of **2,5-Dimethyl-4-nitrosophenol** from 2,5-dimethylphenol. By grounding the experimental protocol in a firm understanding of the electrophilic aromatic substitution mechanism, researchers are equipped not only to perform the synthesis but also to troubleshoot and adapt it for their specific needs. Proper attention to reaction conditions, especially temperature, and adherence

to safety protocols are paramount for a successful and safe outcome. The characterization data provided serves as a benchmark for verifying the synthesis of the target compound.

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